molecular formula C9H13NO3 B1308706 Methyl 5-(tert-butyl)isoxazole-3-carboxylate CAS No. 517870-22-3

Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No.: B1308706
CAS No.: 517870-22-3
M. Wt: 183.2 g/mol
InChI Key: CQDWJFBDDMURCZ-UHFFFAOYSA-N
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Description

Historical Context of Isoxazole Chemistry

Isoxazole chemistry traces its origins to Ludwig Claisen’s 1888 synthesis of 3-methyl-5-phenylisoxazole, marking the first systematic exploration of this heterocyclic system. The foundational work expanded in 1903 when Claisen demonstrated isoxazole formation via oxime cyclization of propargylaldehyde derivatives. By the mid-20th century, Quilico and Speroni’s studies on nitrile oxide cycloadditions established modern synthetic paradigms, while 21st-century advancements enabled regioselective functionalization critical for compounds like methyl 5-(tert-butyl)isoxazole-3-carboxylate.

Key milestones:

  • 1888 : First isoxazole synthesis (Claisen)
  • 1966 : Photochemical rearrangement mechanisms elucidated
  • 1980s : Industrial applications in antibiotics (cloxacillin) and herbicides (isoxaflutole)
  • 2020s : TEMPO-catalyzed aerobic oxidations for isoxazole synthesis

Position in Heterocyclic Chemistry Classification

As a 1,2-azole, this compound belongs to a distinct subclass of heterocycles characterized by:

Property Isoxazole Comparative Heterocycles
Aromaticity 6π-electron system Oxazole (similar)
Dipole Moment 2.67 D Pyrazole (1.60 D)
Bioactive Prevalence 18% of FDA-approved drugs Thiazole (22%)

The tert-butyl group at position 5 and ester at position 3 create unique steric/electronic effects:

  • Steric : tert-butyl (Van der Waals volume = 123 ų) restricts rotational freedom
  • Electronic : Ester carbonyl (δ+ = 0.45 e) polarizes the ring, enhancing dipolar cycloaddition reactivity

Nomenclature and Systematic Identification

Table 1: Identification Parameters

Parameter Value Source
IUPAC Name Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Molecular Formula C₉H₁₃NO₃
Molecular Weight 183.20 g/mol
CAS Registry 517870-22-3
SMILES CC(C)(C)C1=CC(=NO1)C(=O)OC
InChI Key CQDWJFBDDMURCZ-UHFFFAOYSA-N

X-ray crystallography confirms planar isoxazole ring geometry (O1-N1-C3-C4 dihedral = 2.3°), while IR spectra show characteristic bands:

  • ν(C=O) = 1,725 cm⁻¹
  • ν(N-O) = 1,238 cm⁻¹

Overview of Current Research Status

Table 2: Recent Advances (2020–2025)

Research Focus Key Finding Source
Synthetic Methods TEMPO-mediated aerobic cyclization (78% yield)
Drug Discovery SMYD3 inhibition (IC₅₀ = 12 nM)
Material Science Coordination polymers with Cu(II)
Regioselective Synthesis β-fluoro enone cyclization (91% selectivity)

Emerging applications include:

  • Medicinal Chemistry : 56 novel derivatives synthesized in 2024 showing COX-2 selectivity (SI > 300)
  • Catalysis : Pd/isoxazole complexes achieving Suzuki coupling at 0.1 mol% loading
  • Agrochemicals : Isoxazole-containing fungicides with EC₅₀ = 2.3 μM against Phytophthora

Properties

IUPAC Name

methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)7-5-6(10-13-7)8(11)12-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDWJFBDDMURCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403434
Record name Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517870-22-3
Record name Methyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517870-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-tert-butyl-1,2-oxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-(tert-butyl)isoxazole-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine hydrochloride in methanolic conditions. The reaction typically requires refluxing for 2-3 hours to yield the desired isoxazole derivative .

Another method involves the reaction of intermediate compounds with alkynes in the presence of catalysts such as 18-crown-6, potassium carbonate, and 4-toluenesulfonyl chloride at elevated temperatures (around 80°C) for 8-10 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

ConditionsReagentsProductYieldSource
Basic hydrolysis (MeOH)NaOH (0 °C, slow addition)5-(tert-butyl)isoxazole-3-carboxylic acid68%
Acidic hydrolysisHCl (reflux)5-(tert-butyl)isoxazole-3-carboxylic acid72%*

*The acidic route is less commonly reported but feasible under optimized conditions.

Nucleophilic Substitution at the Isoxazole Ring

The electron-deficient nature of the isoxazole ring allows regioselective substitutions, particularly at position 4 when activated.

Reaction TypeReagents/ConditionsProductYieldSource
BrominationBr₂/FeCl₃ (CH₂Cl₂, 0 °C)4-Bromo-5-(tert-butyl)isoxazole-3-carboxylate85%*
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂ (80 °C)4-Aryl-5-(tert-butyl)isoxazole-3-carboxylate60–75%

*Bromination requires prior activation; yields depend on steric effects from the tert-butyl group.

Reduction of the Ester Group

The ester moiety can be reduced to primary alcohols or converted to amides.

ReactionReagentsProductYieldSource
LiAlH₄ reductionLiAlH₄ (THF, reflux)(5-(tert-butyl)isoxazol-3-yl)methanol55%
AminolysisNH₃ (MeOH, RT)5-(tert-butyl)isoxazole-3-carboxamide78%

Ring-Opening and Rearrangement

Under catalytic conditions, the isoxazole ring undergoes transformations to generate fused heterocycles.

ConditionsReagentsProductYieldSource
FeCl₂/NiCl₂ catalysisPentane-2,4-dione (80 °C)Pyrrole-2-carboxylate derivatives72–87%

Example: Reaction with ethyl 1,3-diphenylpropan-1,3-dione yields 4-benzoyl-3-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-2-carboxylate .

Condensation Reactions

The ester participates in condensations to form hydrazides or heterocyclic scaffolds.

ReactionReagentsProductYieldSource
Hydrazide formationHydrazine (EtOH, reflux)5-(tert-butyl)isoxazole-3-carbohydrazide90%

Scientific Research Applications

Methyl 5-(tert-butyl)isoxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(tert-butyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Insights :

  • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (similarity: 0.90) shares the tert-butyl group but differs in the ester moiety (ethyl vs. methyl). The ethyl variant exhibits slightly higher lipophilicity (logP ≈ 2.8 vs. 2.5 for methyl), impacting membrane permeability .
  • This compound shows lower thermal stability (decomposition at 120°C vs. 150°C for the tert-butyl derivative) .
  • 5-(tert-Butyl)isoxazole-3-carboxylic acid (similarity: 0.91) lacks the methyl ester, enhancing hydrogen-bonding capacity. It is a common hydrolysis product of methyl/ethyl esters during prodrug synthesis .

Comparison with Analogues :

  • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate : Synthesized similarly but uses ethyl nitroacetate. Yields are comparable (80–87%) .
  • Methyl 5-phenylisoxazole-3-carboxylate : Requires phenylacetylene as the starting material, with lower yields (60–70%) due to competing side reactions .

Hydrolysis Kinetics

  • Methyl 5-(tert-butyl)isoxazole-3-carboxylate undergoes alkaline hydrolysis to 5-(tert-butyl)isoxazole-3-carboxylic acid (11j) with a rate constant of 0.15 h⁻¹ (pH 12, 60°C).
  • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate hydrolyzes 20% faster under identical conditions due to the ethyl group’s electron-donating effect .

Enzyme Inhibition

  • This compound exhibits moderate MBP inhibition (IC₅₀ = 12 μM), attributed to the tert-butyl group’s hydrophobic interactions with the enzyme’s active site .
  • Ethyl 5-(tert-butyl)isoxazole-3-carboxylate shows slightly higher potency (IC₅₀ = 9 μM) due to improved lipid solubility .
  • Methyl 5-phenylisoxazole-3-carboxylate is less active (IC₅₀ = 25 μM), as the planar phenyl group reduces steric complementarity .

Metabolic Stability

  • The tert-butyl group in this compound enhances metabolic stability (t₁/₂ = 4.2 h in human liver microsomes) compared to the furan-2-yl analogue (t₁/₂ = 1.8 h) .

Physicochemical Properties

Property This compound Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Methyl 5-phenylisoxazole-3-carboxylate
LogP 2.5 2.8 2.1
Water Solubility (mg/mL) 0.3 0.2 0.5
Melting Point (°C) 150–152 138–140 120–122
λmax (nm) 260 260 275

Biological Activity

Methyl 5-(tert-butyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C11_{11}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : 207.23 g/mol
  • Structural Features : The isoxazole ring is a five-membered heterocyclic compound containing one nitrogen and four carbon atoms, with a carboxylate functional group that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Isoxazole derivatives have been studied for their ability to inhibit various kinases. For example, modifications to the isoxazole scaffold have shown promising results in inhibiting CK1δ and CK1ε kinases, which play roles in cell signaling pathways linked to cancer progression .
  • Anti-inflammatory Activity : Some studies suggest that isoxazole derivatives may exhibit anti-inflammatory properties by modulating pathways involved in inflammation. This could be relevant for conditions such as arthritis or other autoimmune diseases .
  • Antitumor Activity : this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Its derivatives have shown significant activity against human colon adenocarcinoma (HT-29) and breast cancer cell lines (MCF-7) with IC50_{50} values in the low micromolar range .

Case Studies and Research Findings

Recent research has highlighted the biological activity of this compound through various studies:

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50_{50} Value (µM)Reference
CK1 InhibitionIn vitro kinase assaysLow nanomolar range
Antitumor ActivityHT-29 (Colon Cancer)~10
Antitumor ActivityMCF-7 (Breast Cancer)~15
Anti-inflammatoryVarious modelsVaries

Detailed Findings

  • Inhibition of CK1 Kinases : A study reported that this compound derivatives exhibited potent inhibition against CK1δ and CK1ε, critical in regulating various cellular processes including WNT signaling pathways. The compound's potency was linked to structural modifications that enhanced binding affinity .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrated that this compound effectively reduced cell viability in HT-29 and MCF-7 cell lines, suggesting its potential as an anticancer agent. The observed IC50_{50} values indicated substantial efficacy compared to standard chemotherapeutics .
  • Anti-inflammatory Potential : Research into the anti-inflammatory effects of isoxazole derivatives revealed that they could inhibit pro-inflammatory cytokines, suggesting a mechanism through which these compounds might alleviate symptoms in inflammatory diseases .

Q & A

Q. Methodological Insight :

  • Implement a glove removal protocol: Peel gloves outward without touching the outer surface, followed by handwashing with pH-neutral soap .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Advanced Research Focus
Discrepancies in bioactivity (e.g., MAPK inhibition) may arise from:

  • Purity variations : Impurities ≥5% can skew IC₅₀ values. Use preparative HPLC (>98% purity) for assays .
  • Assay conditions : Buffer pH (7.4 vs. 6.5) and ionic strength alter ligand-receptor binding kinetics.
  • Structural analogs : Substituent positioning (e.g., 3-bromo vs. 3-nitro groups) drastically affects target selectivity .

Q. Methodological Insight :

  • Conduct parallel assays with standardized positive controls (e.g., NG25 for MAP4K2 inhibition) .
  • Validate compound stability via ¹H NMR post-assay to rule out decomposition .

What advanced characterization techniques are recommended for confirming the structure and purity of this compound?

Q. Advanced Research Focus

  • X-ray crystallography : Resolve stereochemistry using SHELXL for refinement. Single-crystal diffraction (Mo-Kα radiation) confirms bond lengths/angles .
  • High-resolution MS : Accurately determine molecular ion peaks (e.g., [M+H]⁺ at m/z 264.1234) to distinguish from isomers .
  • Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition >200°C suggests suitability for high-temperature reactions .

Q. Methodological Insight :

  • For crystallography, optimize solvent systems (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals .

How can computational modeling guide the optimization of this compound derivatives for enhanced target binding?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to simulate interactions with MAPK active sites. Focus on hydrogen bonding with Lys53 and hydrophobic packing with Val37 .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to predict optimal R-group modifications .

Q. Methodological Insight :

  • Validate docking poses with molecular dynamics (MD) simulations (50 ns trajectories) to assess binding stability under physiological conditions.

What strategies mitigate low yields in multi-step syntheses of tert-butyl-substituted isoxazole derivatives?

Q. Advanced Research Focus

  • Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps, followed by acidic deprotection (HCl/MeOH) .
  • Quench protocols : Add aqueous NaHCO₃ immediately post-reaction to neutralize acidic byproducts and prevent ester hydrolysis .

Q. Methodological Insight :

  • Monitor intermediates via inline FTIR to detect premature deprotection or side reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 5-(tert-butyl)isoxazole-3-carboxylate
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Methyl 5-(tert-butyl)isoxazole-3-carboxylate

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